N-[2-(cyclobutylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline
Description
N-[2-(cyclobutylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline is an organic compound with a complex structure that includes a cyclobutyl group, an ether linkage, and a sulfonyl group
Properties
IUPAC Name |
N-[2-(cyclobutylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-13-15(12-21(2,18)19)7-4-8-16(13)17-9-10-20-11-14-5-3-6-14/h4,7-8,14,17H,3,5-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOGZJZUUSGBCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCCOCC2CCC2)CS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclobutylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutylmethoxy group: This can be achieved by reacting cyclobutylmethanol with an appropriate alkylating agent under basic conditions.
Attachment of the cyclobutylmethoxy group to an ethyl chain: This step involves the reaction of the cyclobutylmethoxy group with an ethyl halide in the presence of a base.
Introduction of the aniline moiety: The ethylated intermediate is then reacted with aniline under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclobutylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include the corresponding amine or alcohol.
Substitution: Products depend on the nucleophile used, such as sulfonamides or thioethers.
Scientific Research Applications
N-[2-(cyclobutylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(cyclobutylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclopropylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline
- N-[2-(cyclopentylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline
- N-[2-(cyclohexylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline
Uniqueness
N-[2-(cyclobutylmethoxy)ethyl]-2-methyl-3-(methylsulfonylmethyl)aniline is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical space and developing novel applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
